molecular formula C7H8N2O2 B074316 (2-Hydroxyphenyl)urea CAS No. 1196-72-1

(2-Hydroxyphenyl)urea

Cat. No. B074316
CAS RN: 1196-72-1
M. Wt: 152.15 g/mol
InChI Key: BQJBONTVMVGWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Hydroxyphenyl)urea, also known as salicylhydroxamic acid (SHA), is a chemical compound that has been widely used in scientific research. SHA is a derivative of salicylic acid, which is a common ingredient in many over-the-counter pain relievers. SHA has been shown to have various biochemical and physiological effects, making it useful in a range of laboratory experiments. In

Scientific Research Applications

SHA has been widely used in scientific research as a chelating agent for metal ions such as copper, iron, and zinc. It has also been used as an inhibitor of various enzymes such as urease, carbonic anhydrase, and tyrosinase. SHA has been shown to have antimicrobial properties, making it useful in the study of bacterial and fungal infections. Additionally, SHA has been used as a precursor for the synthesis of other compounds such as salicylaldoxime and salicylaldehyde.

Mechanism of Action

The mechanism of action of SHA is not fully understood, but it is believed to involve chelation of metal ions and inhibition of enzymes. SHA has been shown to bind to copper ions and inhibit the activity of copper-containing enzymes such as tyrosinase. It has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
SHA has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be due to its ability to chelate metal ions and scavenge free radicals. SHA has also been shown to have anti-inflammatory properties, making it useful in the study of inflammatory diseases such as arthritis and asthma. Additionally, SHA has been shown to have antitumor properties, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

SHA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It has a low toxicity profile and is generally considered safe for use in laboratory animals. However, SHA does have some limitations. It has poor solubility in water, which can limit its use in aqueous solutions. Additionally, SHA can be unstable under certain conditions, which can affect its activity.

Future Directions

There are several future directions for research on SHA. One area of interest is the development of new synthetic routes for SHA that improve its yield and purity. Another area of interest is the study of the mechanisms of action of SHA, particularly its interactions with metal ions and enzymes. Additionally, there is interest in the development of new applications for SHA, such as its use in the treatment of inflammatory and neoplastic diseases.
Conclusion:
In conclusion, (2-Hydroxyphenyl)urea, or (2-Hydroxyphenyl)ureaxamic acid, is a chemical compound that has been widely used in scientific research. It has various biochemical and physiological effects, making it useful in a range of laboratory experiments. SHA has been shown to have antimicrobial, antioxidant, anti-inflammatory, and antitumor properties, making it a potential candidate for the treatment of various diseases. Future research on SHA will likely focus on the development of new synthetic routes, the study of its mechanisms of action, and the development of new applications.

properties

CAS RN

1196-72-1

Product Name

(2-Hydroxyphenyl)urea

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

(2-hydroxyphenyl)urea

InChI

InChI=1S/C7H8N2O2/c8-7(11)9-5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9,11)

InChI Key

BQJBONTVMVGWPV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)N)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)N)O

Other CAS RN

1196-72-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of potassium cyanate (3.94 g, 48.6 mmol) in water (30 mL) was added during 15 min. to suspension of 2-aminophenol (2.41 g, 22.1 mmol) in 50% aqueous acetic acid (160 mL). The resulting solution was allowed to stand at room temperature overnight and then extracted with ethyl ether (3 times). The combined organic extracts was concentrated to small volume and poured into cold saturated aqueous sodium hydrogen carbonate. The solid was filtered and washed with water to afford the subtitle compound (1.61 g, 47.9%).
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
47.9%

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